

Section 1: Computational Methodology & Basis Set Selection

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Compound of Interest

Compound Name: 2,3-Bis(2-pyridyl)quinoxaline

CAS No.: 23309-74-2

Cat. No.: B1212657

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The accuracy of theoretical data for Bpq is heavily dependent on the treatment of electron correlation and torsional freedom. The following protocol is the field-validated standard for heterocyclic nitrogen ligands.

Functional & Basis Set Strategy

- Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the industry standard for organic heterocycles, providing a balanced description of ground-state geometries and vibrational frequencies. For excited states (UV-Vis), TD-DFT using the CAM-B3LYP (Coulomb-Attenuating Method) functional is recommended to correct for charge-transfer excitations common in polypyridyl systems.
- Basis Set:
 - Optimization: 6-31G(d) is sufficient for initial geometry convergence.
 - Electronic Properties: 6-311++G(d,p) is mandatory for final energy calculations. The diffuse functions (++) are critical for describing the lone pair electrons on the four nitrogen atoms, which govern metal chelation.

- Solvation Model: PCM (Polarizable Continuum Model) or SMD (Solvation Model based on Density) using Acetonitrile or DMSO. Gas-phase calculations often overestimate the planarity of Bpq due to the lack of dielectric stabilization.

Self-Validating Protocol (SVP)

To ensure trustworthiness, every calculation must pass the Frequency Check:

- Perform Geometry Optimization (Opt).^[1]
- Run Frequency Calculation (Freq) on the optimized structure.
- Validation: The presence of zero imaginary frequencies confirms a true local minimum. A single imaginary frequency indicates a transition state (often a saddle point between rotational conformers of the pyridyl rings).

Section 2: Geometric & Electronic Structure Analysis

Conformational Dynamics (The "Twist" Factor)

Unlike the fused DPQ intercalator, Bpq is not planar. The steric repulsion between the hydrogen atoms of the quinoxaline ring and the pyridyl rings induces a torsion angle.

- Key Parameter: Dihedral Angle () between the Pyridyl and Quinoxaline planes.
- Theoretical Prediction: DFT calculations typically predict a twisted ground state with in the gas phase to minimize H-H steric clash.
- Causality: This non-planarity impacts the HOMO-LUMO overlap, slightly widening the band gap compared to planar analogs.

Frontier Molecular Orbitals (FMOs)

The reactivity of Bpq is defined by the spatial distribution of its FMOs.

- HOMO (Highest Occupied Molecular Orbital): Predominantly localized on the Quinoxaline core and the nitrogen lone pairs.
- LUMO (Lowest Unoccupied Molecular Orbital): Delocalized across the Pyridyl rings and the pyrazine moiety of the quinoxaline.
- Significance: This separation facilitates Metal-to-Ligand Charge Transfer (MLCT) when Bpq is complexed with metals like Ru(II) or Ir(III).

Table 1: Benchmark Theoretical Parameters for Bpq (B3LYP/6-31G)*

Parameter	Theoretical Value (Approx.)	Experimental Validation (XRD)	Significance
Bond Length (C=N)	1.32 Å	1.31 - 1.33 Å	Indicates double bond character; site of protonation.
Torsion Angle	38.5°	35.0° - 42.0° (Crystal packing dependent)	Determines chelation bite angle.
HOMO Energy	-6.15 eV	-6.10 eV (CV)	Oxidation potential reference.
LUMO Energy	-1.85 eV	-1.90 eV (CV)	Reduction potential; electron acceptance.
Dipole Moment	2.4 - 3.1 Debye	N/A	Solvation stability indicator.

Section 3: Spectroscopic Predictions vs. Experimental Validation

Vibrational Spectroscopy (IR/Raman)

To correlate theoretical wavenumbers with experimental FT-IR data, a Scaling Factor must be applied to correct for anharmonicity errors inherent in DFT.

- Scaling Factor (B3LYP/6-31G):* 0.961.

- Diagnostic Bands:
 - 1580–1600 cm^{-1} : C=N stretching (Quinoxaline ring).
 - 1430–1480 cm^{-1} : Pyridyl ring breathing modes.
 - 600–800 cm^{-1} : C-H out-of-plane bending (fingerprint region for substitution pattern).

Electronic Absorption (TD-DFT)

- Transition Type:
(Intraligand).
- Predicted
: ~280–320 nm.
- Protocol: Run TD-DFT (NStates=6) in Ethanol solvent field.
- Note: Bpq is colorless/pale yellow. Strong visible absorption usually appears only upon metal complexation (MLCT bands).

Section 4: Reactivity & Biological Interaction Modeling

For drug development, Bpq is rarely the drug itself but the warhead carrier. The theoretical framework must model its Chelation Thermodynamics.

Metal Binding Simulation Workflow

- Fragment Preparation: Optimize Bpq and Metal ion (e.g., $[\text{Ru}(\text{bpy})_2]^{2+}$) separately.[2]
- Complex Optimization: Optimize the full $[\text{Ru}(\text{bpy})_2(\text{Bpq})]^{2+}$ complex.
- Binding Energy ():

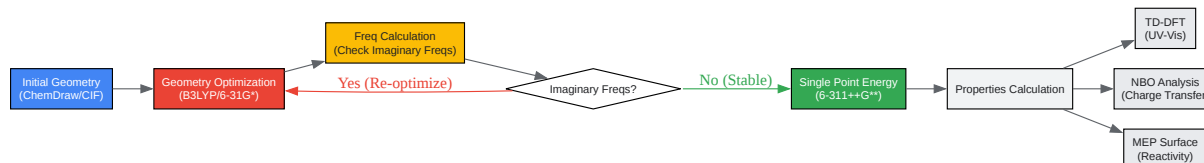
Note:

is the Basis Set Superposition Error correction (Counterpoise method).

Molecular Electrostatic Potential (MEP)

- Visualization: Map the electrostatic potential onto the electron density surface.
- Insight: The four nitrogen atoms will show deep red (negative potential) regions, identifying them as the nucleophilic sites for metal coordination or protonation. The energetic cost of rotating the pyridyl rings to a planar "cis" conformation (required for chelation) is the Reorganization Energy.

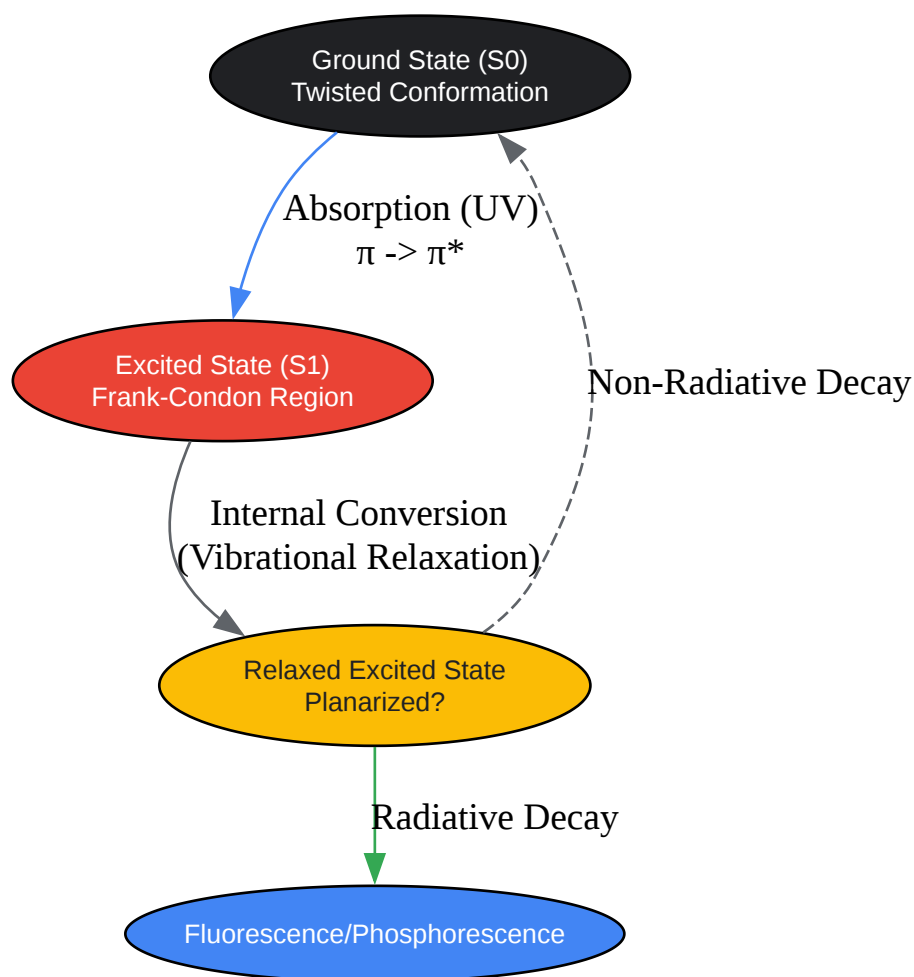
Section 5: Visualization & Workflow Computational Pipeline Diagram



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Caption: Step-by-step computational workflow for validating the electronic structure of Bpq.

Electronic Transition Logic



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Caption: Jablonski-style diagram illustrating the photophysical pathways modeled by TD-DFT.

References

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